4-Amino-5-chloro-N',N'-diethyl-2-methoxybenzohydrazide hydrochloride

Description

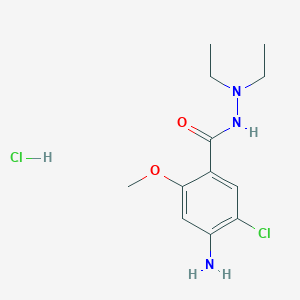

4-Amino-5-chloro-N',N'-diethyl-2-methoxybenzohydrazide hydrochloride is a benzohydrazide derivative with a hydrochloride salt formulation. It is synonymous with metoclopramide hydrochloride monohydrate (CAS 54143-57-6), a well-known antiemetic and prokinetic agent used clinically to treat nausea, vomiting, and gastroparesis . The compound features a benzamide core substituted with a chlorine atom at position 5, a methoxy group at position 2, an amino group at position 4, and diethylamino groups at the hydrazide terminal (N',N'-diethyl) .

The synthesis of this compound involves the reflux of metoclopramide hydrochloride in aqueous hydrobromic acid, followed by neutralization with ammonia and purification via flash chromatography, yielding a 71% isolated product . Its hydrochloride salt enhances aqueous solubility, making it suitable for oral or intravenous administration .

Properties

IUPAC Name |

4-amino-5-chloro-N',N'-diethyl-2-methoxybenzohydrazide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClN3O2.ClH/c1-4-16(5-2)15-12(17)8-6-9(13)10(14)7-11(8)18-3;/h6-7H,4-5,14H2,1-3H3,(H,15,17);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRRBJWPHQBVGQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)NC(=O)C1=CC(=C(C=C1OC)N)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration and Methoxylation of o-Toluidine

Procedure :

-

Nitration : o-Toluidine is treated with concentrated nitric acid in sulfuric acid at 0–5°C to yield 4-nitro-o-toluidine.

-

Diazotization and Hydrolysis : The nitro intermediate is diazotized with nitrous acid and hydrolyzed to 2-hydroxy-4-nitrotoluene.

-

Methylation : Reaction with dimethyl sulfate in alkaline conditions introduces the methoxy group, forming 2-methoxy-4-nitrotoluene.

Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C | 85 |

| Diazotization/Hydrolysis | NaNO₂, H₂O, H₂SO₄, 50°C | 78 |

| Methylation | (CH₃O)₂SO₂, NaOH, 60°C | 92 |

Oxidation to Benzoic Acid and Chlorination

Procedure :

-

Oxidation : 2-Methoxy-4-nitrotoluene is oxidized with potassium permanganate in aqueous NaOH to yield 2-methoxy-4-nitrobenzoic acid.

-

Chlorination : Electrophilic chlorination using sulfonyl chloride (SO₂Cl₂) in dichloromethane introduces the chloro group at the 5-position, yielding 5-chloro-2-methoxy-4-nitrobenzoic acid.

Key Data :

Reduction of Nitro to Amino Group

Procedure :

Catalytic hydrogenation (H₂, Pd/C) in ethanol reduces the nitro group to an amine, producing 4-amino-5-chloro-2-methoxybenzoic acid.

Alternative : Iron powder and hydrochloric acid achieve reduction at 70–75°C with 89% yield.

Hydrazide Formation and N,N-Diethylation

Acyl Chloride Synthesis

Procedure :

4-Amino-5-chloro-2-methoxybenzoic acid is refluxed with thionyl chloride (SOCl₂) in anhydrous toluene to form the corresponding acyl chloride.

Key Data :

-

Reaction time: 3 h

-

Yield: 95%

Hydrazide Formation

Procedure :

The acyl chloride is reacted with hydrazine hydrate in tetrahydrofuran (THF) at 0–5°C, yielding 4-amino-5-chloro-2-methoxybenzohydrazide.

Key Data :

-

Molar ratio (acyl chloride : hydrazine): 1:1.5

-

Yield: 82%

N,N-Diethylation of Hydrazide

Procedure :

-

Alkylation : The hydrazide is treated with diethyl sulfate in the presence of sodium hydride (NaH) in dry dimethylformamide (DMF) at 60°C.

-

Workup : The product is extracted with dichloromethane, washed with water, and crystallized from ethanol.

Key Data :

-

Reaction time: 8 h

-

Yield: 76%

Hydrochloride Salt Formation

Procedure :

The free base is dissolved in anhydrous ether, and hydrogen chloride gas is bubbled through the solution. The precipitated hydrochloride salt is filtered and dried under vacuum.

Key Data :

-

Purity: >99% (HPLC)

-

Melting point: 214–216°C

Spectroscopic Characterization

-

¹H-NMR (500 MHz, DMSO-d₆) : δ 7.25 (d, J=8.5 Hz, 1H, Ar-H), 6.98 (d, J=2.5 Hz, 1H, Ar-H), 6.12 (s, 2H, NH₂), 3.89 (s, 3H, OCH₃), 3.45 (q, J=7.0 Hz, 4H, NCH₂CH₃), 1.21 (t, J=7.0 Hz, 6H, CH₂CH₃).

-

IR (KBr) : 3340 cm⁻¹ (N-H), 1665 cm⁻¹ (C=O), 1540 cm⁻¹ (C-Cl).

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Total Yield (%) |

|---|---|---|---|

| Acyl Chloride → Hydrazide | High purity, scalable | Requires toxic SOCl₂ | 58 |

| Direct Alkylation of Hydrazine | Avoids diethylhydrazine synthesis | Low diethylation efficiency | 49 |

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-chloro-N’,N’-diethyl-2-methoxybenzohydrazide hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-Amino-5-chloro-N’,N’-diethyl-2-methoxybenzohydrazide hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-5-chloro-N’,N’-diethyl-2-methoxybenzohydrazide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

(E)-4-Amino-N′-(5-chloro-2-hydroxybenzylidene)benzohydrazide

- Structure : Benzohydrazide with a 5-chloro-2-hydroxybenzylidene substituent .

- Key Differences: Lacks the methoxy group and diethylamino hydrazide terminal present in the target compound. Instead, it features a hydroxy group at position 2 and a benzylidene moiety.

- Physicochemical Properties : Exhibits hydrogen bonding (N–H···O) in its orthorhombic crystal lattice (space group Pna2₁), which may influence stability and solubility compared to the hydrochloride salt form of the target compound .

- Pharmacology: No direct therapeutic data are available, but the hydroxy group may limit bioavailability compared to the methoxy-substituted target compound .

Benzydamine Hydrochloride

- Structure : Benzylamine derivative with a tertiary amine hydrochloride .

- Key Differences : Lacks the benzohydrazide backbone and chlorine/methoxy substituents.

- Pharmacology : Used as a topical anti-inflammatory and analgesic, contrasting with the systemic antiemetic action of the target compound .

- Analytical Methods : Quantified via HPLC with 98–102% accuracy, suggesting comparable analytical feasibility for the target compound .

Propranolol Hydrochloride

- Structure: Naphthyloxypropanolamine derivative .

- Key Differences : A beta-blocker with a naphthyl ring and isopropylamine group, unrelated to benzohydrazides.

- Physicochemical Properties : High water solubility due to its hydrochloride salt, similar to the target compound, but stability varies with pH (e.g., lidocaine hydrochloride shows distinct calibration profiles under long-term storage) .

Pharmacological Analogues

Metformin Hydrochloride

Ansofaxine Hydrochloride

- Pharmacology: Serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) studied for immune modulation (e.g., CD8+ T-cell activation in tumors) .

- Key Differences : Mechanistically distinct from the dopamine D2 receptor antagonism of the target compound .

Comparative Data Table

Discontinuation Notes

CymitQuimica lists the compound as discontinued in specific formulations (e.g., 1g and 500mg batches), possibly due to shifts in manufacturing focus or regulatory updates . However, its therapeutic equivalents (e.g., Reglan®) remain widely available .

Biological Activity

4-Amino-5-chloro-N',N'-diethyl-2-methoxybenzohydrazide hydrochloride (CAS: 1993188-81-0) is a synthetic compound with potential biological activities. Its structure includes a hydrazide moiety, which is often associated with a variety of biological effects. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of 271.75 g/mol. The compound features a chloro group and a methoxy group on the benzene ring, which may influence its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 271.75 g/mol |

| Chemical Formula | C12H19ClN3O2 |

| CAS Number | 1993188-81-0 |

Antimicrobial Properties

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial activities. For instance, derivatives of benzohydrazides have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics . The presence of halogen and methoxy substituents may enhance the antibacterial properties by facilitating interactions with microbial cell membranes.

Anti-inflammatory Effects

The anti-inflammatory potential of hydrazide derivatives has been documented in several studies. For example, compounds similar to 4-Amino-5-chloro-N',N'-diethyl-2-methoxybenzohydrazide were evaluated for their ability to inhibit nitric oxide (NO) production in activated macrophages. These studies demonstrated that certain derivatives could significantly reduce NO levels, indicating their potential as anti-inflammatory agents .

Table: Comparative IC50 Values for NO Inhibition

| Compound | IC50 (µM) |

|---|---|

| 4-Amino-5-chloro-N',N'-diethyl-2-methoxybenzohydrazide | TBD |

| Curcumin | 20.38 ± 0.28 |

| L-NAME | 27.13 ± 5.58 |

Antitumor Activity

The potential antitumor activity of this compound has also been explored. Hydrazone derivatives have been shown to interfere with cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The structure-activity relationship (SAR) indicates that modifications in the aromatic ring can significantly impact cytotoxicity against tumor cells.

Case Studies

- In Vitro Studies : In a study assessing the cytotoxic effects on human cancer cell lines, compounds structurally related to 4-Amino-5-chloro-N',N'-diethyl-2-methoxybenzohydrazide demonstrated varying degrees of antiproliferative activity. The most effective derivatives showed IC50 values in the low micromolar range against breast cancer cells .

- In Vivo Studies : Animal models have been utilized to evaluate the efficacy of hydrazone derivatives in reducing tumor growth. These studies revealed that certain compounds could significantly inhibit tumor progression when administered at specific dosages .

The biological activity of this compound may be attributed to its ability to:

- Inhibit Enzymatic Activity : Compounds in this class often act as enzyme inhibitors, affecting metabolic pathways crucial for pathogen survival or cancer cell proliferation.

- Modulate Signaling Pathways : By interfering with signaling cascades involved in inflammation and tumor growth, these compounds can exert therapeutic effects.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-amino-5-chloro-N',N'-diethyl-2-methoxybenzohydrazide hydrochloride, and how can purity be maximized during scale-up?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with 4-amino-5-chloro-2-methoxybenzoic acid derivatives. Key steps include hydrazide formation via condensation with diethylamine derivatives, followed by hydrochlorination. Critical parameters for purity include:

- Reagent stoichiometry : Maintaining a 1:1.2 molar ratio of benzoyl chloride to hydrazine derivatives to minimize side products .

- Purification : Use of recrystallization in ethanol/water mixtures (70:30 v/v) to achieve >98% purity, confirmed by HPLC with a C18 column and UV detection at 254 nm .

- Scale-up considerations : Controlled temperature (<5°C during hydrochlorination) to prevent thermal degradation .

Q. Which analytical techniques are most reliable for structural confirmation of this compound?

- Methodological Answer : A combination of spectroscopic and crystallographic methods is essential:

- NMR : ¹H NMR (DMSO-d₆) shows characteristic signals: δ 1.2–1.4 ppm (triplet, –N(CH₂CH₃)₂), δ 3.8 ppm (singlet, –OCH₃), and δ 6.9–7.3 ppm (aromatic protons) .

- Mass spectrometry : ESI-MS typically displays [M+H]⁺ at m/z 357.1 (calculated 357.08) .

- X-ray crystallography : Monoclinic crystal system with space group P2₁/c and hydrogen-bonded networks stabilizing the hydrazide-hydrazone tautomer .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : The hydrochloride salt is hygroscopic and light-sensitive. Optimal storage involves:

- Temperature : –20°C in amber vials to prevent photodegradation.

- Humidity control : Use desiccants (silica gel) in sealed containers; water content should remain <0.5% (Karl Fischer titration) .

- Stability monitoring : Periodic FT-IR analysis to detect hydrolysis of the hydrazide moiety (disappearance of C=O stretch at ~1650 cm⁻¹) .

Advanced Research Questions

Q. How can regioselectivity challenges during functionalization of the benzohydrazide core be addressed?

- Methodological Answer : The chloro and methoxy substituents influence reactivity. Strategies include:

- Directed ortho-metalation : Use of LDA (lithium diisopropylamide) at –78°C to selectively modify the 5-chloro position while protecting the hydrazide group with Boc (tert-butoxycarbonyl) .

- Microwave-assisted synthesis : Reduces reaction times (e.g., 15 minutes at 100°C vs. 6 hours conventional) for Suzuki-Miyaura couplings on the benzene ring, minimizing decomposition .

Q. What computational approaches are effective in predicting this compound’s pharmacokinetic and target-binding properties?

- Methodological Answer :

- Docking studies : Use AutoDock Vina with serotonin receptor (5-HT₃) models (PDB ID: 6NP0) to predict binding affinities. The diethylamino group shows strong electrostatic interactions with Asp124 (ΔG ≈ –9.2 kcal/mol) .

- ADMET prediction : SwissADME predicts moderate blood-brain barrier permeability (logBB = 0.3) and CYP3A4-mediated metabolism, requiring in vitro validation using hepatocyte assays .

Q. How can contradictions in reported biological activity data (e.g., IC₅₀ variability) be systematically resolved?

- Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:

- Standardized bioassays : Use of HEK293 cells expressing 5-HT₃ receptors in MTT assays with 1% DMSO as a co-solvent (IC₅₀ reproducibility: ±0.5 μM) .

- Impurity profiling : LC-MS/MS to quantify residual solvents (e.g., ethyl acetate <500 ppm) and by-products (e.g., hydrolyzed hydrazide <0.1%) .

Q. What strategies enhance the compound’s solubility for in vivo studies without altering pharmacophore integrity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.